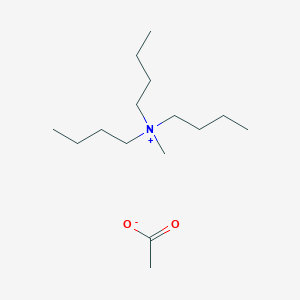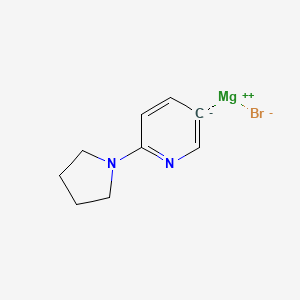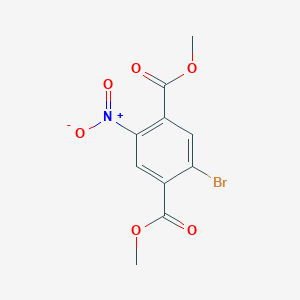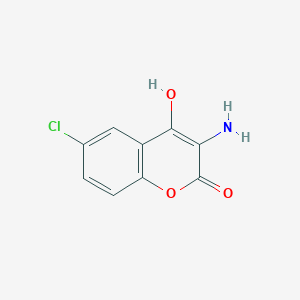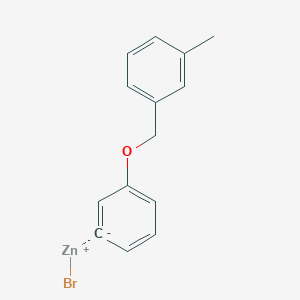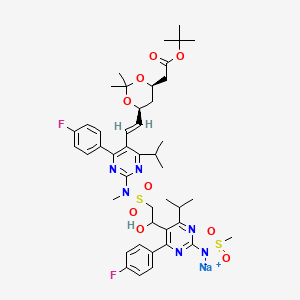
(3R)-3-((tert-Butoxycarbonyl)amino)-1-(methylthio)cyclopentanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-((tert-Butoxycarbonyl)amino)-1-(methylthio)cyclopentane-1-carboxylic acid is a complex organic compound characterized by its unique cyclopentane ring structure substituted with a tert-butoxycarbonyl (Boc) protected amino group and a methylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-((tert-Butoxycarbonyl)amino)-1-(methylthio)cyclopentane-1-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions.
Introduction of the Methylthio Group: The methylthio group is introduced via nucleophilic substitution reactions.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to form the Boc-protected amino group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-((tert-Butoxycarbonyl)amino)-1-(methylthio)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(3R)-3-((tert-Butoxycarbonyl)amino)-1-(methylthio)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (3R)-3-((tert-Butoxycarbonyl)amino)-1-(methylthio)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then interact with various biological targets. The methylthio group may also play a role in modulating the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-3-Amino-1-(methylthio)cyclopentane-1-carboxylic acid: Similar structure but lacks the Boc protection.
(3R)-3-((tert-Butoxycarbonyl)amino)-1-cyclopentane-1-carboxylic acid: Similar structure but lacks the methylthio group.
Uniqueness
(3R)-3-((tert-Butoxycarbonyl)amino)-1-(methylthio)cyclopentane-1-carboxylic acid is unique due to the presence of both the Boc-protected amino group and the methylthio group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in synthetic organic chemistry and a potential candidate for drug development.
Propiedades
Fórmula molecular |
C12H21NO4S |
|---|---|
Peso molecular |
275.37 g/mol |
Nombre IUPAC |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-methylsulfanylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H21NO4S/c1-11(2,3)17-10(16)13-8-5-6-12(7-8,18-4)9(14)15/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15)/t8-,12?/m1/s1 |
Clave InChI |
GXMXFAZUUVNSDG-SZSXPDSJSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H]1CCC(C1)(C(=O)O)SC |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCC(C1)(C(=O)O)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


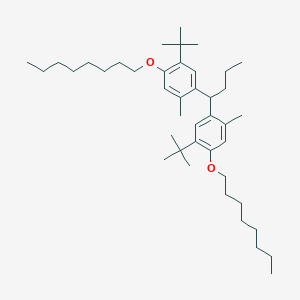
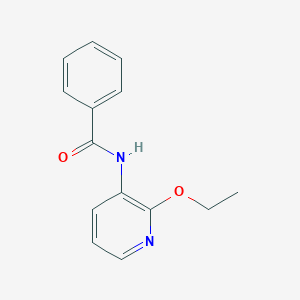

![[1,3,4]Thiadiazol-2-yl-carbamic acid methyl ester](/img/structure/B14891651.png)
![[3-(3-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891653.png)

